2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}acetic acid
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Overview
Description
2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}acetic acid is a heterocyclic compound with a unique structure that combines an imidazo[1,5-a]pyrimidine core with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}acetic acid typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization and subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds share the imidazole core and have similar reactivity and applications.
Pyrimidine derivatives: Compounds with a pyrimidine core also exhibit similar properties and can be used in related applications.
Acetic acid derivatives: These compounds share the acetic acid moiety and can undergo similar chemical reactions.
Uniqueness
What sets 2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}acetic acid apart is its combination of the imidazo[1,5-a]pyrimidine core with an acetic acid group, providing a unique set of properties that can be exploited in various scientific and industrial applications .
Properties
CAS No. |
2408975-78-8 |
---|---|
Molecular Formula |
C9H10N4O4 |
Molecular Weight |
238.2 |
Purity |
95 |
Origin of Product |
United States |
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